4-Aminonaphthalene-2,6-dicarboxylic acid
Overview
Description
4-Aminonaphthalene-2,6-dicarboxylic acid is a useful research compound. Its molecular formula is C12H9NO4 and its molecular weight is 231.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Tuberculosis Treatment : The compound 4-hydroxy-6-amino-isophthalic acid, a related derivative, has shown potential as a tuberculostatic and pharmacological agent for tuberculosis treatment, offering various synthetic routes and a convenient preparation procedure (Beyerman & Wielaert, 2010).
Protein Structure Analysis : 5-Amino-2,4,6-tribromoisophthalic acid, another derivative, serves as a promising tool for phasing protein structures using MAD phasing, combining heavy atoms with amino and carboxyl groups for binding to proteins (Beck, Gruene, & Sheldrick, 2010).
Byproduct in Clinical Applications : 4-hydroxy-6-amino-isophthalic acid may occur as a byproduct in the commercial production of p-aminosalicylic acid for clinical use, with potential implications for toxicity and tuberculostatic activity (Beyerman & Alberda, 2010).
Photocages for Carboxylic Acids : Aminonaphthalene and aminoaniline photocages effectively release carboxylic acids from caged substrates, offering chromatic orthogonality and selective deprotection by UV-B or near-visible and UV-A light (Lovrinčević et al., 2022).
Degradation Studies : During the degradation of naphthalenic amines, carboxylic acids are produced, with higher amounts of oxalic acid and lower quantities of acetic acid noted (Rodrigues et al., 2018).
Electrochemical Oxidation : Electrochemical oxidation of 1-aminonaphthalene-3,6-disulphonic acid wastewater can reduce total organic carbon and dissolved oxygen significantly, with improved results when combined with photochemical oxidation (Socha, Chrześcijańska, & Kuśmierek, 2005).
Bacterial Conversion : Bacteria convert 5-aminonaphthalene-2-sulfonic acid into 5-hydroxyquinoline-2-carboxylate, limiting its oxidation by the internal NADH pool (Nörtemann et al., 1993).
Organic Chemistry : Carbopalladation of nitriles can produce 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, with trialkylamine bases playing a role in their formation (Tian, Pletnev, & Larock, 2003).
Properties
IUPAC Name |
4-aminonaphthalene-2,6-dicarboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4/c13-10-5-8(12(16)17)3-6-1-2-7(11(14)15)4-9(6)10/h1-5H,13H2,(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMNSOVAVAALPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C(C=C(C=C21)C(=O)O)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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